molecular formula C4H5F3N2O B14011959 5-(Trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-amine

5-(Trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-amine

Cat. No.: B14011959
M. Wt: 154.09 g/mol
InChI Key: PYLLJYYCMNZQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(TRIFLUOROMETHYL)-4,5-DIHYDROISOXAZOL-3-AMINE is a compound that features a trifluoromethyl group attached to an isoxazole ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, often enhancing their stability, lipophilicity, and biological activity . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of isoxazole precursors using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate . The reaction conditions often require the presence of a catalyst, such as copper or palladium, and may involve the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

In an industrial setting, the production of 5-(TRIFLUOROMETHYL)-4,5-DIHYDROISOXAZOL-3-AMINE can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient and controlled synthesis of the compound, minimizing the risk of side reactions and improving yield . The use of flow reactors also facilitates the handling of hazardous reagents and the optimization of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-(TRIFLUOROMETHYL)-4,5-DIHYDROISOXAZOL-3-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated oxides, while substitution reactions can produce a variety of trifluoromethylated derivatives .

Mechanism of Action

The mechanism of action of 5-(TRIFLUOROMETHYL)-4,5-DIHYDROISOXAZOL-3-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and stability . This interaction can lead to the modulation of biological pathways, resulting in various therapeutic effects .

Properties

Molecular Formula

C4H5F3N2O

Molecular Weight

154.09 g/mol

IUPAC Name

5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-amine

InChI

InChI=1S/C4H5F3N2O/c5-4(6,7)2-1-3(8)9-10-2/h2H,1H2,(H2,8,9)

InChI Key

PYLLJYYCMNZQSY-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1N)C(F)(F)F

Origin of Product

United States

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